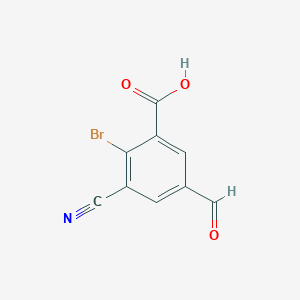

2-Bromo-3-cyano-5-formylbenzoic acid

CAS No.: 1805246-76-7

Cat. No.: VC2759677

Molecular Formula: C9H4BrNO3

Molecular Weight: 254.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805246-76-7 |

|---|---|

| Molecular Formula | C9H4BrNO3 |

| Molecular Weight | 254.04 g/mol |

| IUPAC Name | 2-bromo-3-cyano-5-formylbenzoic acid |

| Standard InChI | InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(4-12)2-7(8)9(13)14/h1-2,4H,(H,13,14) |

| Standard InChI Key | NRUUQUYTZNDLEY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O |

| Canonical SMILES | C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O |

Introduction

Chemical Properties and Structure

Molecular Structure

The molecular structure of 2-Bromo-3-cyano-5-formylbenzoic acid features a benzene ring with specific substitution patterns. The compound contains a bromine atom at position 2, a cyano group at position 3, a formyl group at position 5, and a carboxylic acid group (implied by the "benzoic acid" classification). This arrangement of functional groups contributes to the compound's chemical behavior and potential applications in various fields. The presence of electron-withdrawing groups like the cyano and formyl groups likely affects the electronic distribution within the molecule, influencing its reactivity patterns. Furthermore, the specific positions of these substituents create a unique three-dimensional structure that influences how the molecule interacts with other chemical entities, potentially including biological receptors or catalytic surfaces.

Synthesis Methods

Traditional Synthesis Approach

According to the available literature, the synthesis of 2-Bromo-3-cyano-5-formylbenzoic acid typically involves the bromination of 3-cyano-5-formylbenzoic acid. This process requires the use of bromine as a brominating agent, a catalyst to facilitate the reaction, and controlled conditions to achieve the desired product with good selectivity and yield. The bromination likely occurs selectively at position 2 due to the directing effects of the existing substituents on the benzene ring. Traditional synthesis methods may face challenges related to regioselectivity, requiring careful optimization of reaction conditions to maximize the yield of the desired isomer. Additionally, the handling of reactive brominating agents presents safety considerations that must be addressed in both laboratory and industrial settings.

Continuous Flow Chemistry Approach

An innovative approach to synthesizing 2-Bromo-3-cyano-5-formylbenzoic acid involves continuous flow chemistry, which represents an advancement over traditional batch processes. This method generates highly reactive aryllithium intermediates from 2-bromobenzoic acid esters, which subsequently undergo formylation using dimethylformamide (DMF) to yield the desired product efficiently without requiring extensive purification. The continuous flow method provides better control over reaction parameters such as temperature and pressure, enhancing both safety and efficiency in the synthetic process. This approach aligns with modern trends in green chemistry and process intensification, potentially reducing waste generation and energy consumption compared to conventional methods. Furthermore, the scalability of continuous flow processes suggests promising applications in industrial production scenarios where larger quantities of the compound might be required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume